N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-26-17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMMDTSTAPJJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Table 1: Molecular and Spectral Comparisons
*Note: Calculated properties for the target compound based on structural analysis.
Key Observations :
- Substituent Effects : The presence of a 4-methoxy group enhances hydrophobicity and electron-donating capacity, influencing binding affinity in receptor-targeted analogs (e.g., dopamine D4 ligands) . Chlorine atoms at the 4-position improve metabolic stability but may reduce solubility .
- Stability: Acidic conditions promote degradation or structural equilibria. For example, N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide reversibly converts to nordiazepam at pH 3.1, while N-(6-aminohexyl)-4-methoxybenzamide conjugates degrade rapidly at pH 4.5 .
Stability and Degradation
- Acidic Degradation: The target compound’s benzoyl and amide groups likely render it susceptible to hydrolysis under acidic conditions, similar to N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide .
- Solid-Phase Extraction (SPE) Artifacts: Evaporation during SPE can shift equilibria toward parent compounds (e.g., nordiazepam regeneration), complicating analytical recovery studies .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Exhibits effectiveness against a range of microbial pathogens.
- Anticancer Effects : Demonstrates cytotoxicity against various cancer cell lines.
- Anti-inflammatory and Analgesic Effects : Potentially inhibits cyclooxygenase enzymes, contributing to its anti-inflammatory properties.
The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby blocking substrate access and affecting downstream cellular pathways. Notably, the compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, one study found that derivatives of benzamides showed IC50 values ranging from 0.96 µM to 18.8 µM against leukemia cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL60 | 7.41 |
| This compound | MCF7 | 6.55 |
| This compound | MV4-11 | 5.28 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting potential as a therapeutic agent for infectious diseases .
Anti-HBV Activity
A related study on benzamide derivatives indicated that compounds similar to this compound could inhibit Hepatitis B virus (HBV) replication by enhancing intracellular levels of APOBEC3G, a protein known to restrict viral replication .
Case Studies
-
Case Study on Anticancer Properties :
- In a preclinical study, this compound was shown to induce apoptosis in leukemia cells through activation of caspase pathways. The study highlighted the compound's ability to target multiple signaling pathways involved in cancer cell survival.
-
Case Study on Anti-inflammatory Effects :
- A study investigating the anti-inflammatory properties found that the compound significantly reduced edema in animal models by inhibiting cyclooxygenase activity, further supporting its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and coupling reagents for preparing N-(2-benzoyl-4-chlorophenyl)-4-methoxybenzamide?
- Methodology : The compound can be synthesized via amide bond formation using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, analogous benzamide derivatives have been prepared by reacting carboxylic acids with amines under low-temperature conditions (-50°C) to minimize side reactions . Ensure anhydrous conditions and stoichiometric control to enhance yield and purity.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodology : Employ a combination of IR spectroscopy (to confirm carbonyl and amide groups), ¹H-NMR (to verify aromatic substitution patterns and methoxy groups), and elemental analysis for empirical formula validation. For degradation studies, LC-MS (e.g., detecting [M+H]⁺ ions at m/z 289.0) and ¹³C-NMR can identify transformation products .
Q. What environmental factors influence the fluorescence properties of benzamide derivatives, and how can these be optimized?
- Methodology : Fluorescence intensity is pH- and temperature-dependent. For related compounds, optimal fluorescence is observed at pH 5 and 25°C, with stability over time. Solvent polarity and binding constants (e.g., with metal ions like Pb²⁺) should be assessed via spectrofluorometry at λex 340 nm and λem 380 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during molecular structure determination?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. For ambiguous electron density regions, iterative refinement and validation tools like R-factor analysis (targeting <0.05) are critical. Cross-validate with spectroscopic data to resolve discrepancies in bond angles or torsional conformations .
Q. What methodological approaches are recommended for studying reversible degradation equilibria in acidic conditions?
- Methodology : Monitor degradation using LC-MS to track the equilibrium between the parent compound and intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide). Adjust pH (3.0–3.1) and employ solid-phase extraction (SPE) to isolate intermediates. Note that evaporation of solvents can shift equilibria, requiring kinetic studies to assess reversibility .
Q. How can fluorination strategies minimize byproduct formation in synthesizing analogs of this compound?
- Methodology : For fluorinated derivatives (e.g., N-(1-azido-3-fluorobutyl)-4-methoxybenzamide), optimize reaction conditions (e.g., temperature, stoichiometry of fluorinating agents) to suppress side reactions. Use trichloroisocyanuric acid (TCICA) as a mild fluorination reagent and monitor byproducts via GC-MS or HPLC. Consider one-pot reduction methods to stabilize reactive intermediates .
Q. What experimental designs are effective for analyzing solvent effects on reaction yields and purity?
- Methodology : Screen solvents (e.g., acetonitrile, acetone) for their ability to stabilize intermediates during coupling reactions. For example, polar aprotic solvents enhance DCC/HOBt-mediated amidation. Use design-of-experiment (DoE) approaches to evaluate temperature (-50°C vs. ambient) and solvent interactions on yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
